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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the P2Y12 receptor antagonist AZD1283 with other leading antiplatelet agents, supported by

available in vitro experimental data.

AZD1283 is a potent and selective, reversible antagonist of the P2Y12 receptor, a key player in

platelet activation and thrombus formation. This guide provides a comparative analysis of its in

vitro cross-reactivity profile against other widely used P2Y12 inhibitors: the active metabolites

of clopidogrel and prasugrel, and ticagrelor. Understanding the selectivity of these compounds

is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy.

Comparative Analysis of P2Y12 Receptor
Antagonists
The following table summarizes the available in vitro data for AZD1283 and its key

comparators. This data is essential for understanding the potency and selectivity of these

antiplatelet agents.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1665933?utm_src=pdf-interest
https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target/Assay IC50 / Ki Species Notes

AZD1283
P2Y12 Receptor

(Binding)
11 nM Human

High affinity for

the target

receptor.[1][2]

P2Y12 Receptor

(GTPγS)
25 nM Human

Demonstrates

potent functional

antagonism.[1][2]

CYP2C9 6.62 µM Human

Potential for

drug-drug

interactions.[1]

CYP2C19 0.399 µM Human

Potential for

drug-drug

interactions.[1]

CYP3A4

(Midazolam

substrate)

4.28 µM Human

Potential for

drug-drug

interactions.[1]

CYP3A4

(Testosterone

substrate)

3.64 µM Human

Potential for

drug-drug

interactions.[1]

Clopidogrel

Active Metabolite

(CAM/H4)

P2Y12 Receptor - Human

Irreversibly binds

to the P2Y12

receptor. The H4

isomer is the

clinically relevant

active form.[3][4]

Prasugrel Active

Metabolite (R-

138727)

P2Y12 Receptor < 1 µM Human

Potent and

irreversible

inhibitor of the

P2Y12 receptor.

[5]

Ticagrelor P2Y12 Receptor - Human A direct-acting,

reversible
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antagonist.[6][7]

Equilibrative

Nucleoside

Transporter 1

(ENT1)

Weak inhibitor Human

This "off-target"

effect is

hypothesized to

contribute to

some of

ticagrelor's

clinical effects.[8]

Note: Comprehensive, directly comparable in vitro cross-reactivity data against a broad panel

of receptors for all compounds is limited in the public domain. The provided data is based on

available literature.

Signaling Pathways and Experimental Workflows
To understand the context of these in vitro studies, it is important to visualize the underlying

biological pathways and experimental procedures.
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P2Y12 Receptor Signaling Pathway

ADP
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P2Y12 signaling and AZD1283's mechanism of action.

The diagram above illustrates the signaling cascade initiated by ADP binding to the P2Y12

receptor, leading to platelet activation. AZD1283 acts as an antagonist, blocking this pathway.
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In Vitro Radioligand Binding Assay Workflow
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A typical workflow for a radioligand binding assay.

This flowchart outlines the key steps in a radioligand binding assay, a common method to

determine the affinity of a compound for its target receptor.
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Detailed Experimental Protocols
1. Radioligand Binding Assay for P2Y12 Receptor Affinity

This assay is designed to determine the binding affinity of a test compound (like AZD1283) to

the P2Y12 receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

Cell membranes prepared from a cell line overexpressing the human P2Y12 receptor.

Radioligand: Typically [³H]2-MeSADP.

Test compound (e.g., AZD1283) at various concentrations.

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters.

Scintillation fluid.

Procedure:

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration

(typically at or below its Kd), and varying concentrations of the test compound.

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow

binding to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters, which traps the cell

membranes with the bound radioligand.

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a known

non-radiolabeled P2Y12 antagonist.

Specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibition

constant) can then be calculated using the Cheng-Prusoff equation.

2. GTPγS Binding Assay for Functional Antagonism

This functional assay measures the ability of a compound to inhibit the activation of G-proteins

coupled to the P2Y12 receptor.

Materials:

Cell membranes with the P2Y12 receptor.

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

GDP.

P2Y12 agonist (e.g., 2-MeSADP).

Test compound (e.g., AZD1283).

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

Procedure:

Pre-incubate the cell membranes with the test compound at various concentrations.

Add the P2Y12 agonist to stimulate the receptor.

Add [³⁵S]GTPγS and GDP to the mixture. Upon receptor activation, GDP is exchanged for

[³⁵S]GTPγS on the Gα subunit of the G-protein.

Incubate at 30°C for a set time (e.g., 30-60 minutes).
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Terminate the reaction by rapid filtration.

Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a

scintillation counter.

The ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is

used to determine its IC50 value as a functional antagonist.

Selectivity and Off-Target Profile
Published studies have confirmed that AZD1283 is selective for the P2Y12 receptor over other

purinergic receptors, indicating it does not exhibit significant binding to these related

receptors[9]. However, in vitro studies have shown that AZD1283 can inhibit certain

cytochrome P450 (CYP) enzymes at micromolar concentrations[1]. This suggests a potential

for drug-drug interactions, which is an important consideration in clinical development.

In comparison, ticagrelor is known to be a weak inhibitor of the equilibrative nucleoside

transporter-1 (ENT1), which may contribute to some of its observed clinical effects beyond

P2Y12 inhibition[8]. The active metabolites of clopidogrel and prasugrel are highly specific for

the P2Y12 receptor, to which they bind irreversibly[3][5].

Conclusion
AZD1283 is a potent and selective antagonist of the P2Y12 receptor. The available in vitro data

demonstrates its high affinity for its intended target. While it shows selectivity against other

purinergic receptors, its interaction with CYP enzymes at higher concentrations highlights the

importance of comprehensive in vitro cross-reactivity profiling in early drug development.

Further head-to-head comparative studies across a broad panel of receptors would provide a

more complete understanding of the relative selectivity of AZD1283 compared to other P2Y12

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10413622/
https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.medchemexpress.com/AZD1283.html
https://pubmed.ncbi.nlm.nih.gov/27886822/
https://www.clinpgx.org/drug/PA166131260
https://pubmed.ncbi.nlm.nih.gov/18752581/
https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/product/b1665933?utm_src=pdf-body
https://www.benchchem.com/product/b1665933?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. AZD 1283 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

3. ClinPGx [clinpgx.org]

4. advion.com [advion.com]

5. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine
175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its
endogenous agonist adenosine 5´‐diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

7. droracle.ai [droracle.ai]

8. Ticagrelor: Effects Beyond the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Radiosynthesis and initial preclinical evaluation of [11C]AZD1283 as a potential P2Y12R
PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [AZD1283: A Comparative Guide to In Vitro Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665933#in-vitro-cross-reactivity-studies-of-azd1283]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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